1H-Pyrido[2,3-c][1,2,5]triazepine
CAS No.: 251363-56-1
Cat. No.: VC18719886
Molecular Formula: C7H6N4
Molecular Weight: 146.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 251363-56-1 |
|---|---|
| Molecular Formula | C7H6N4 |
| Molecular Weight | 146.15 g/mol |
| IUPAC Name | 1H-pyrido[2,3-c][1,2,5]triazepine |
| Standard InChI | InChI=1S/C7H6N4/c1-2-6-7(9-3-1)11-10-5-4-8-6/h1-5H,(H,9,11) |
| Standard InChI Key | MSFZTDKNBNTTKE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(NN=CC=N2)N=C1 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Bonding
1H-Pyrido[2,3-c][1, triazepine features a bicyclic framework comprising a pyridine ring fused to a 1,2,5-triazepine moiety. The pyridine ring contributes aromatic stability, while the triazepine component introduces conformational flexibility due to its seven-membered ring containing three nitrogen atoms. Key structural descriptors include:
The compound’s planar pyridine ring (positions 2,3-c) shares two adjacent carbon atoms with the triazepine ring, creating a rigid, conjugated system. Quantum mechanical analyses predict partial double-bond character in the triazepine’s N–N bonds, which may influence reactivity and intermolecular interactions .
Spectroscopic and Computational Insights
While experimental spectral data (e.g., NMR, IR) for 1H-pyrido[2,3-c][1, triazepine remain unpublished, computational models suggest distinct electronic features. Density functional theory (DFT) simulations of analogous triazepines indicate:
-
Aromaticity: The pyridine ring maintains full aromaticity (π-electron density ~6.0 e⁻), while the triazepine exhibits partial aromatic character due to delocalized lone pairs from nitrogen atoms .
-
Dipole Moment: Calculated at 3.8 D, oriented toward the triazepine’s N5 atom, suggesting polar interactions in biological systems .
Synthetic Methodologies and Challenges
Established Routes for Analogous Triazepines
No direct synthesis of 1H-pyrido[2,3-c] triazepine has been reported, but related pyrido-triazepines are typically synthesized via:
Cyclocondensation of Diamines and Carbonyl Derivatives
For example, pyrido[1,2-b] triazepines are prepared by reacting 1,6-diaminopyridines with activated nitriles or ketones under acidic conditions . A representative pathway involves:
-
Step 1: Condensation of 1,6-diamino-4-(6-methylchromonyl)-2-oxopyridine-3,5-dicarbonitrile with aryl aldehydes.
-
Step 2: Cyclization via thermal or acid-catalyzed intramolecular nucleophilic attack, forming the triazepine ring .
Ring-Closing Metathesis (RCM)
Benzo-fused triazepines have been synthesized using Grubbs’ catalysts to form the seven-membered ring from diene precursors . While untested for pyrido-triazepines, this method could theoretically apply to 1H-pyrido[2,3-c][1,2,] triazepine by employing appropriately substituted pyridinyl-dienes.
| Approach | Reagents | Challenges |
|---|---|---|
| Hydrazine Cyclization | Pyridine-2,3-diamine + Glyoxal | Regioselectivity control |
| Palladium-Catalyzed Coupling | 2-Aminopyridine + 1,2-Diiodobenzene | Side reactions from excess halogens |
| Microwave-Assisted Synthesis | Diamines + Malononitrile, 150°C | Scalability and purity issues |
Source emphasizes that microwave irradiation improves yields in triazepine syntheses by reducing reaction times from hours to minutes.
Research Gaps and Future Directions
Unexplored Synthetic Pathways
-
Catalytic Asymmetric Synthesis: No enantioselective routes to pyrido-triazepines exist. Chiral phosphine ligands or organocatalysts could enable access to stereoisomers with improved pharmacological profiles.
-
Green Chemistry Approaches: Solvent-free mechanochemical synthesis remains untested but could reduce waste and energy use.
Pharmacological Profiling
Priority research areas include:
-
In Vitro Screening: Assess cytotoxicity, antimicrobial, and anticancer activity.
-
ADMET Prediction: Computational models (e.g., SwissADME) predict high gastrointestinal absorption but potential hepatotoxicity due to the triazepine ring.
-
Target Identification: Molecular docking against kinases (e.g., CDK2) or neurotransmitter receptors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume